3-(2,4,5-Trichlorophenoxy)propanoic acid
Overview
Description
“3-(2,4,5-Trichlorophenoxy)propanoic acid” is a chemical compound with the formula C9H7Cl3O3 . It is also known as Fenoprop or 2,4,5-TP .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid group attached to a trichlorophenoxy group . The addition of an extra methyl group creates a chiral center in the molecule .Scientific Research Applications
Structural Studies and Molecular Assemblies
A study by Fomulu et al. (2002) highlights the structural significance of compounds like 3-(2,4,5-Trichlorophenoxy)propanoic acid. The research focused on the cocrystallization of isosteric molecules, including a variant of this acid, yielding molecular crystals known as quasiracemates. These findings are crucial in understanding the relation of molecular shape to crystal packing, particularly in the context of different hydrogen-bonding possibilities and topological influences (Fomulu, Hendi, Davis, & Wheeler, 2002).
Adsorption Thermodynamics in Agriculture
Khan and Akhtar (2011) explored the adsorption behavior of this compound on poly-o-toluidine Zr(IV) phosphate, a nano-composite material. This study is vital for understanding the thermodynamics of pesticide adsorption in agriculture, particularly for systemic herbicides used in forestry and agriculture. It also provided insights into the efficiency of cation-exchangers in adsorbing this compound from aqueous solutions (Khan & Akhtar, 2011).
Capillary Liquid Chromatography
Rosales-Conrado et al. (2008) utilized capillary liquid chromatography (cLC) to study the determination of chlorophenoxy acid herbicides, including this compound, in human urine samples. This approach is significant for monitoring the presence and levels of such herbicides in biological samples, offering a method for environmental and health risk assessment (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2008).
Electrochemical Degradation Studies
Boye, Dieng, and Brillas (2003) investigated the electrochemical degradation of this compound in aqueous medium by peroxi-coagulation. This research is crucial for understanding the degradation pathways and environmental impacts of such herbicides. It also sheds light on the effectiveness of electrochemical methods in treating contaminated water, which is essential for environmental protection (Boye, Dieng, & Brillas, 2003).
Interaction with Diol Compounds
Yamaguchi, Shimada, Takeda, Nakamura, and Mano (2015) developed a novel extraction method for analyzing 3-(trihydroxygermyl)propanoic acid, a hydrolysate of a related germanium compound, in rat plasma. This method, based on reversible chemical conversion, is important for the quantification and understanding of the interactions between such compounds and diol-containing sugar compounds, which have significant biological functions (Yamaguchi, Shimada, Takeda, Nakamura, & Mano, 2015).
Mechanism of Action
Target of Action
The primary target of 3-(2,4,5-Trichlorophenoxy)propanoic acid, also known as Fenoprop or 2,4,5-TP, is the auxin growth hormone indoleacetic acid (IAA) . This compound mimics the action of IAA, a key hormone in plant growth and development .
Mode of Action
Fenoprop interacts with its target by mimicking the auxin growth hormone IAA . When sprayed on plants, it induces rapid, uncontrolled growth . This is due to the overstimulation of the auxin receptors in the plant cells, leading to an overproduction of growth hormones .
Biochemical Pathways
The biochemical pathways affected by Fenoprop are those involved in plant growth and development. By mimicking IAA, Fenoprop disrupts the normal balance of growth hormones within the plant, leading to uncontrolled and rapid growth . The downstream effects of this disruption can include abnormal cell division and elongation, leading to the death of the plant .
Pharmacokinetics
It is known that fenoprop is moderately soluble in water , which suggests it can be readily taken up by plants when applied in a water-based solution.
Result of Action
The result of Fenoprop’s action is rapid, uncontrolled growth in plants . This can lead to the death of the plant, making Fenoprop effective as a herbicide . It is particularly toxic to shrubs and trees .
Action Environment
The action of Fenoprop can be influenced by environmental factors. For example, its solubility in water suggests that it may be less effective in dry conditions . , suggesting that its efficacy may be reduced in environments with high rainfall or irrigation.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The compound’s mechanism of action is to mimic the auxin growth hormone indoleacetic acid (IAA) . When sprayed on plants, 3-(2,4,5-Trichlorophenoxy)propanoic acid induces rapid, uncontrolled growth .
Cellular Effects
This compound influences cell function by inducing rapid, uncontrolled growth . It can impact cell signaling pathways related to growth and development, potentially influencing gene expression and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects by mimicking the auxin growth hormone indoleacetic acid (IAA) . This can lead to changes in gene expression and potentially enzyme inhibition or activation
Properties
IUPAC Name |
3-(2,4,5-trichlorophenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMWJEKNHBCUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952404 | |
Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582-53-6, 29990-39-4 | |
Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-(2,4,5-trichlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionic acid, (2,4,5-trichlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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